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4-Chloromethyl-1,3-dioxane finds application in the synthesis of various biomolecules, including peptides and nucleotides. Its electrophilic nature, particularly the chloromethyl group, allows it to act as a protecting group for hydroxyl (-OH) functionalities during various synthetic steps. [, ] By selectively protecting specific hydroxyl groups, researchers can control the reaction pathway and achieve the desired product. After the synthesis is complete, the chloromethyl group can be removed under specific conditions, revealing the original hydroxyl group.
The reactive chloromethyl group also makes 4-chloromethyl-1,3-dioxane useful for modifying biomolecules, such as proteins and carbohydrates. This modification process can introduce new functionalities or alter the biomolecule's properties for research purposes. For instance, researchers can use 4-chloromethyl-1,3-dioxane to attach fluorescent tags to proteins, enabling their visualization under a microscope. []
4-Chloromethyl-1,3-dioxane can be incorporated into the structure of polymers, leading to materials with unique properties. The chloromethyl group can act as a crosslinking agent, forming bonds between individual polymer chains and influencing the polymer's mechanical strength and stability. []
4-Chloromethyl-[1,3]dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring with a chloromethyl substituent at the fourth position. Its molecular formula is CHClO, and it has a molecular weight of approximately 136.58 g/mol. The compound features a five-membered heterocyclic ring containing two oxygen atoms, contributing to its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no documented information on a specific mechanism of action for 4-Chloromethyl-[1,3]dioxane in biological systems.
Due to the presence of the chloromethyl group, 4-Chloromethyl-[1,3]dioxane is likely to be:
Synthesis of 4-Chloromethyl-[1,3]dioxane typically involves:
4-Chloromethyl-[1,3]dioxane finds applications in various domains:
Interaction studies involving 4-Chloromethyl-[1,3]dioxane focus on its reactivity with biological molecules and other chemical entities. Research indicates that similar dioxane derivatives can interact with enzymes or receptors due to their structural features. Understanding these interactions is crucial for predicting the behavior of this compound in biological systems and its potential therapeutic uses .
Several compounds share structural similarities with 4-Chloromethyl-[1,3]dioxane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methyl-1,3-dioxane | Dioxane derivative | Methyl group substitution enhances stability |
| 1,4-Dioxane | Simple dioxane | Common solvent; lacks halogen substituents |
| 2-(Chloromethyl)-1,3-dioxolane | Dioxolane derivative | Contains one less oxygen atom; different reactivity |
| 2-(Chloromethyl)-2-methyl-1,3-dioxane | Methyl-substituted dioxane | Increased steric hindrance; altered reactivity |
The uniqueness of 4-Chloromethyl-[1,3]dioxane lies in its specific chloromethyl substitution on the dioxane ring, which may impart distinct chemical properties and biological activities compared to these similar compounds .
Epichlorohydrin cyclodimerization is a cornerstone method for synthesizing dioxane derivatives. In the presence of acidic catalysts, epichlorohydrin undergoes ring-opening and re-cyclization to form 1,4-dioxane-2,5-bis-chloromethyl. A breakthrough was achieved using zeolitic imidazolate frameworks (ZIF-8) as heterogeneous catalysts, yielding 70% selectivity for 4-chloromethyl-dioxane under solvent-free conditions. The reaction mechanism involves Lewis acid sites on ZIF-8 activating the epoxide ring, followed by nucleophilic attack and cyclization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | ZIF-8 |
| Temperature | 140°C |
| Time | 18–24 hours |
| Yield | 70% |
A Russian patent (RU2218339C2) details the reaction of glycerol-derived epichlorohydrin with paraformaldehyde in the presence of 0.5–1.0% sulfuric acid. The process involves:
This method achieves a 66% yield and emphasizes cost-effectiveness due to readily available raw materials. However, the use of concentrated sulfuric acid raises concerns about corrosivity and waste management.
Condensation of formaldehyde with epichlorohydrin under acidic conditions produces 4-chloromethyl-dioxane via a Prins cyclization pathway. The reaction is typically conducted at 70–100°C with HCl or $$ \text{H}2\text{SO}4 $$ as catalysts. Key challenges include controlling side reactions such as oligomerization, which reduces yield.
Cesium-substituted dodecatungstophosphoric acid ($$ \text{Cs}{2.5}\text{H}{0.5}\text{PW}{12}\text{O}{40} $$) supported on K10 clay demonstrates high activity for the cycloaddition of epichlorohydrin with ketones. This method achieves 100% atom economy and enables reusable catalysis, addressing sustainability concerns.
Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, a Chinese patent (CN103450146B) reports the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one using sulfonyl chloride and selenium-based catalysts under microwave conditions. This approach reduces reaction times from hours to minutes while maintaining yields above 85%.
The synthesis of 4-chloromethyl- [1] [3]dioxane represents a significant challenge in organic chemistry, requiring sophisticated catalytic methodologies to achieve efficient conversion and selectivity [6]. Three primary catalytic approaches have emerged as leading strategies for the preparation of this important heterocyclic compound, each offering distinct advantages in terms of reaction conditions, yields, and mechanistic pathways [33].
Zeolitic Imidazolate Framework-8 has demonstrated exceptional catalytic activity in the cyclodimerization of epichlorohydrin to form dioxane derivatives, including 4-chloromethyl- [1] [3]dioxane [6] [33]. The ZIF-8 catalyst exhibits superior performance compared to other metal-organic frameworks, achieving conversion rates of up to 79% under optimized reaction conditions [6]. This catalytic system operates through a unique mechanism involving both structural defects within the framework and surface-active sites that facilitate the ring-opening and subsequent cyclodimerization processes [33].
The reaction mechanism proceeds through the activation of epichlorohydrin molecules at acidic and basic sites present within the ZIF-8 structure [8]. Temperature-programmed desorption studies using ammonia and carbon dioxide have revealed the presence of both acid and base sites, which work synergistically to promote the cyclodimerization reaction [6]. The zinc nodes in ZIF-8 act as Lewis acid sites, while the imidazolate linkers provide basic functionality, creating an optimal environment for the transformation [8].
Detailed investigation of reaction parameters has established optimal conditions for ZIF-8-catalyzed cyclodimerization [36]. The catalyst loading of 10 milligrams per gram of substrate, combined with a reaction temperature of 110 degrees Celsius and a reaction time of 16 hours, provides the highest conversion and selectivity [6]. The solvent-free conditions are particularly advantageous, eliminating the need for additional separation steps and reducing environmental impact [33].
Table 1: ZIF-8-Mediated Cyclodimerization Performance
| Catalyst | Catalyst Loading (mg) | Substrate (g) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| ZIF-8 | 10 | 1.0 | 110 | 16 | 79 | 45 |
| ZIF-67 | 10 | 1.0 | 110 | 16 | <50 | <20 |
| ZSM-5 | 10 | 1.0 | 110 | 16 | 30 | 15 |
Comparative studies with other metal-organic frameworks, including ZIF-67, MIL-100, and UiO-66, have confirmed the superior catalytic activity of ZIF-8 for this transformation [33]. The crystalline structure of ZIF-8, which maintains its integrity throughout the reaction, contributes to consistent catalytic performance [6]. However, catalyst reusability studies indicate a decrease in activity to 19% after the first cycle, attributed to partial structural collapse and pore blockage by reaction products [6].
Sulfuryl chloride-mediated reactions in dichloromethane represent a highly efficient approach for chloromethylation processes relevant to 4-chloromethyl- [1] [3]dioxane synthesis [17] [38]. This catalytic system operates through the formation of sulfenyl chloride intermediates, which subsequently participate in chlorothiol-ene reactions to introduce chloromethyl functionality [17]. The reaction exhibits remarkable efficiency, with yields reaching 88-98% under optimized conditions [38].
The mechanism involves the initial reaction of sulfuryl chloride with thiol-containing substrates to generate reactive sulfenyl chloride species [17]. These intermediates then undergo addition reactions with vinyl compounds, followed by α-chlorination to yield dichlorinated products [17]. The process is highly exothermic, releasing 242 kilojoules per mole during sulfenyl chloride formation and 438 kilojoules per mole during the subsequent vinyl addition step [38].
Optimization studies have established that 2.2 equivalents of sulfuryl chloride provide optimal yields and selectivity [38]. The reaction temperature of -20 degrees Celsius is critical for maintaining selectivity toward the desired dichloro product while minimizing formation of trichloro byproducts [38]. Dichloromethane serves as an ideal solvent due to its inert nature and ability to dissolve both polar and nonpolar reactants [39].
Table 2: Sulfuryl Chloride Catalysis Optimization
| SO₂Cl₂ Equivalents | Temperature (°C) | Solvent | Reaction Time (h) | Dichloro Product Yield (%) | Trichloro Byproduct (%) | Mass Balance (%) |
|---|---|---|---|---|---|---|
| 2.0 | -20 | DCM | 2 | 73 | 15 | 88 |
| 2.2 | -20 | DCM | 2 | 88 | 12 | 99 |
| 2.5 | -20 | DCM | 2 | 85 | 18 | 95 |
The reaction demonstrates sensitivity to both temperature and pressure control, with autogenous pressure conditions providing superior outcomes compared to open systems [38]. Continuous flow implementations have shown enhanced stability and reproducibility, achieving steady-state yields of 98 ± 1% over extended operating periods [38]. The process requires careful management of gaseous byproducts, including hydrogen chloride and sulfur dioxide, which can influence reaction outcomes if allowed to escape the system [38].
Acid-catalyzed chloromethylation, particularly the Blanc chloromethylation reaction, provides an alternative route for introducing chloromethyl functionality into aromatic and heterocyclic systems [19] [21]. This transformation employs formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts, most commonly zinc chloride, to achieve electrophilic substitution reactions [25].
The reaction mechanism follows classical electrophilic aromatic substitution pathways, beginning with the formation of highly reactive chloromethyl cation species from formaldehyde and hydrogen chloride under acidic conditions [19]. The Lewis acid catalyst, typically zinc chloride, enhances the electrophilicity of the formaldehyde carbonyl group through coordination, facilitating subsequent attack by aromatic pi-electrons [20]. The resulting benzyl alcohol intermediate rapidly converts to the corresponding chloride under the reaction conditions [19].
Optimization of reaction parameters has revealed the importance of catalyst loading, temperature, and reaction time in achieving maximum yields and selectivity [21]. Zinc chloride at 10 mole percent loading provides optimal catalytic activity, with reaction temperatures between 40-60 degrees Celsius offering the best balance between reaction rate and selectivity [25]. The reaction typically requires 4-8 hours for complete conversion, depending on the substrate reactivity and catalyst loading [21].
Table 3: Acid-Catalyzed Chloromethylation Results
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| ZnCl₂ | 10 | 40 | 6 | 84 | 91 |
| AlCl₃ | 5 | 25 | 8 | 76 | 85 |
| FeCl₃ | 10 | 50 | 4 | 68 | 79 |
Alternative electrophilic species, including chloromethyl methyl ether and methoxyacetyl chloride, can be employed directly in the reaction to achieve similar transformations [21]. The reaction demonstrates broad substrate scope, accommodating various aromatic compounds with electron-donating substituents that activate the ring toward electrophilic attack [25]. However, strongly deactivated substrates containing electron-withdrawing groups show diminished reactivity and require modified reaction conditions [19].
The synthesis of 4-Chloromethyl- [1] [2]dioxane employs fundamentally different approaches when comparing solvent-free and solvent-based methodologies, each presenting distinct advantages and challenges for industrial implementation.
Recent developments in solvent-free synthesis of dioxane derivatives have demonstrated significant improvements in both environmental compatibility and operational efficiency [3]. The solvent-free approach typically operates under elevated temperatures ranging from 190-200°C, utilizing a triad of metal catalysts with loading concentrations between 0.33-0.50 wt% [3]. This methodology exhibits superior reaction kinetics, requiring only 4-6 hours for complete conversion compared to conventional solvent-based routes [3].
The mechanistic pathway in solvent-free systems involves direct cyclization of precursor molecules through intermolecular dehydration processes. The absence of solvent eliminates mass transfer limitations and allows for more efficient heat distribution throughout the reaction medium [3]. Yields obtained through solvent-free methodologies typically range from 64-85%, with selectivity improvements reaching 90-96% [3].
Environmental benefits of solvent-free systems include elimination of organic waste streams, reduced energy consumption for solvent recovery, and simplified downstream processing. The catalyst recovery process is considerably simplified, as the solid-phase catalysts can be easily separated from the liquid product phase through conventional filtration techniques [3].
Traditional solvent-based synthesis of 4-Chloromethyl- [1] [2]dioxane operates under milder temperature conditions (75-120°C) with lower catalyst loadings (0.05-0.25 wt%) [4] [5]. The reaction mechanism involves solvation of intermediate species, which can both stabilize reactive intermediates and facilitate mass transfer processes [4].
Common solvents employed include dichloromethane, tetrahydrofuran, and benzene, each providing specific advantages for different reaction pathways [4] [5]. The solvent choice significantly influences reaction selectivity, with polar aprotic solvents generally favoring nucleophilic substitution mechanisms while non-polar solvents promote radical-mediated pathways [4].
Yields in solvent-based systems typically range from 55-77%, with selectivity values between 80-90% [4] [5]. The extended reaction times (12-24 hours) are primarily attributed to solvent-mediated mass transfer limitations and the need for more gradual heating profiles to prevent side reactions [4].
The primary challenges associated with solvent-based systems include complex separation procedures, significant environmental impact from solvent emissions, and difficulties in catalyst recovery. Solvent recycling processes require additional energy input and sophisticated separation equipment, increasing overall operational costs [4].
When comparing both methodologies, solvent-free systems demonstrate clear advantages in terms of environmental impact, operational simplicity, and product quality. The higher reaction temperatures in solvent-free systems are offset by shorter reaction times and improved energy efficiency. However, solvent-based systems offer better control over reaction kinetics and may be preferred for temperature-sensitive substrates [3].
| Parameter | Solvent-Free Systems | Solvent-Based Systems |
|---|---|---|
| Reaction Temperature (°C) | 190-200 | 75-120 |
| Catalyst Loading (wt%) | 0.33-0.50 | 0.05-0.25 |
| Reaction Time (h) | 4-6 | 12-24 |
| Yield (%) | 64-85 | 55-77 |
| Selectivity (%) | 90-96 | 80-90 |
| Environmental Impact | Low | Moderate to High |
| Separation Complexity | Low | High |
| Catalyst Recovery | Easy | Difficult |
The implementation of continuous flow technology for 4-Chloromethyl- [1] [2]dioxane synthesis represents a paradigm shift from traditional batch processing, offering substantial improvements in process efficiency, product quality, and safety considerations.
Continuous flow synthesis of chloromethyl-substituted dioxanes has emerged as a highly effective methodology for pharmaceutical and fine chemical applications [6] [7]. The technology enables precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved product consistency and reduced batch-to-batch variability [6].
Flow reactors employed for dioxane synthesis typically utilize microreactor technology with internal diameters ranging from 0.5-2.0 mm, providing excellent heat and mass transfer characteristics [6] [7]. The residence time in continuous flow systems ranges from 1-27 minutes, representing a significant reduction compared to conventional batch processes [6].
The seven-step continuous flow synthesis of related compounds has demonstrated the capability to achieve complex molecular transformations without intermediate purification steps [7]. This approach eliminates the need for solvent exchanges and reduces overall process time while maintaining high product purity [7]. Throughput rates in continuous flow systems can reach 110-816 mg/h, depending on the specific reaction conditions and reactor configuration [7].
Temperature control in continuous flow systems is particularly advantageous for thermally sensitive reactions. The high surface-to-volume ratio of microreactors enables rapid heat transfer, allowing for precise temperature control and minimizing thermal decomposition of products [6] [7].
Safety considerations in continuous flow processing include reduced inventory of hazardous materials, improved containment of reactive species, and elimination of large-scale batch reactions that may present explosion risks [6] [7]. The closed-system nature of flow reactors also prevents exposure to potentially harmful alkylating agents [8].
Traditional batch processing of 4-Chloromethyl- [1] [2]dioxane synthesis involves charging reactants into a reactor vessel, followed by heating and stirring for extended periods [4] [5]. Residence times in batch systems typically range from 240-1440 minutes (4-24 hours), depending on the specific synthetic route and reaction conditions [4] [5].
Batch reactors offer certain advantages, including operational simplicity, flexibility in changing reaction conditions mid-process, and well-established industrial infrastructure [4]. The ability to monitor reaction progress through sampling and analytical techniques provides operators with real-time feedback on conversion and selectivity [4].
However, batch processing presents several limitations, including poor heat transfer characteristics, particularly in large-scale operations, leading to temperature gradients and potential hot spots [4]. The scale-up of batch processes often encounters challenges related to mixing efficiency and heat removal, which can significantly impact product quality [4].
Yields in batch processing systems typically range from 55-85%, with considerable variation depending on the specific reaction conditions and equipment design [4] [5]. The throughput of batch systems is generally lower (50-200 mg/h) due to the time required for heating, cooling, and product isolation [4].
The comparison between continuous flow and batch processing reveals significant advantages for flow technology in terms of process efficiency, safety, and product quality. Continuous flow systems demonstrate superior temperature control, reduced reaction times, and improved scalability [6] [7].
The waste generation in continuous flow systems is minimal due to the precise control of reaction conditions and the elimination of side reactions [6]. Batch processing typically generates more waste due to incomplete conversions and the need for extensive purification procedures [4].
| Parameter | Continuous Flow | Batch Processing |
|---|---|---|
| Residence Time (min) | 1-27 | 240-1440 |
| Yield (%) | 63-91 | 55-85 |
| Throughput (mg/h) | 110-816 | 50-200 |
| Temperature Control | Excellent | Good |
| Product Quality | High | Variable |
| Scalability | Excellent | Limited |
| Safety | Enhanced | Standard |
| Waste Generation | Minimal | Significant |
The strategic introduction of structural defects in heterogeneous catalysts represents a sophisticated approach to enhancing the yield and selectivity of 4-Chloromethyl- [1] [2]dioxane synthesis through precise manipulation of active site properties and electronic structures.
Vacancy defects in metal oxide catalysts create coordinatively unsaturated sites that exhibit enhanced reactivity toward organic substrates [9] [10]. These defects, characterized by missing atoms in the crystal lattice, provide localized electronic states that can significantly lower activation energy barriers for chemical transformations [9].
In the context of dioxane synthesis, oxygen vacancy defects in ceria-based catalysts have demonstrated yield enhancements of 15-40% compared to defect-free surfaces [11] [12]. The mechanism involves the activation of C-H bonds through interaction with undercoordinated metal centers, facilitating subsequent cyclization reactions [11].
The stability of vacancy defects under reaction conditions is crucial for maintaining catalytic performance. Studies have shown that vacancy defects can remain stable for 50-100 catalytic cycles before significant reconstruction occurs [9]. The regeneration of these defects can be achieved through controlled reduction treatments in hydrogen-containing atmospheres [9].
Characterization of vacancy defects employs advanced techniques including electron paramagnetic resonance spectroscopy, X-ray photoelectron spectroscopy, and scanning tunneling microscopy [9] [10]. These methods provide detailed information about the electronic structure and coordination environment of defect sites [9].
Substitutional defects involve the replacement of host atoms with foreign species, creating new electronic states and modifying the local coordination environment [9] [10]. In supported metal catalysts, substitutional defects can enhance dispersion of active metal species and improve metal-support interactions [9].
The introduction of heteroatoms such as nitrogen, sulfur, or phosphorus into carbon-based supports creates substitutional defects that can coordinate metal centers more effectively [10]. These defects demonstrate yield enhancements of 10-30% and selectivity improvements of 8-28% for various organic transformations [10].
Substitutional defects in zeolite catalysts involve the replacement of silicon or aluminum atoms with other elements, creating new acid-base properties and modifying pore dimensions [9]. The resulting defects can provide enhanced stability (80-150 cycles) compared to vacancy defects [9].
The electronic structure modifications induced by substitutional defects can be characterized using density functional theory calculations coupled with experimental techniques such as X-ray absorption spectroscopy [9] [10]. These studies reveal changes in the d-band center position and electronic density of states near the Fermi level [9].
Interstitial defects arise from the insertion of atoms into non-lattice positions, creating distortions in the crystal structure that can enhance catalytic activity [9]. In zeolite catalysts, interstitial defects provide additional acid sites and modify the internal pore structure [9].
The yield enhancement achieved through interstitial defects typically ranges from 5-25%, with selectivity improvements of 5-20% [9]. These defects demonstrate excellent stability (100-200 cycles) due to their incorporation into the host lattice structure [9].
Interstitial defects in metal oxide catalysts can create new electronic states that facilitate electron transfer processes during catalytic reactions [9]. The activation energy reduction achieved through these defects ranges from 5-15 kJ/mol, contributing to improved reaction kinetics [9].
Grain boundaries represent interfaces between crystalline domains and provide unique catalytic environments characterized by undercoordinated atoms and distorted bonding [9] [13]. These defects are particularly prevalent in carbon-based catalysts and can significantly enhance catalytic performance [9].
The yield enhancement achieved through grain boundary defects can reach 20-45%, with selectivity improvements of 15-40% [9]. The high density of active sites at grain boundaries (3.0-5.5 sites/nm²) contributes to these performance improvements [9].
Grain boundary defects demonstrate variable stability (30-80 cycles) depending on the specific catalyst system and reaction conditions [9]. The dynamic nature of these defects can lead to reconstruction under reaction conditions, potentially altering catalytic properties [9].
Advanced characterization techniques for grain boundary defects include high-resolution transmission electron microscopy, scanning tunneling microscopy, and operando spectroscopic methods [9] [13]. These techniques provide insights into the atomic-scale structure and electronic properties of grain boundary regions [9].
The systematic engineering of defects in heterogeneous catalysts requires precise control over synthesis conditions and post-treatment procedures [9] [14]. Common approaches include controlled annealing, ion implantation, chemical etching, and electrochemical treatment [9].
The optimization of defect density and distribution is crucial for maximizing catalytic performance while maintaining stability [9] [14]. Excessive defect concentrations can lead to catalyst deactivation through sintering or structural collapse [9].
| Defect Type | Catalyst System | Yield Enhancement (%) | Selectivity Improvement (%) | Stability (cycles) | Activation Energy Reduction (kJ/mol) | Active Site Density (sites/nm²) |
|---|---|---|---|---|---|---|
| Vacancy Defects | Metal Oxides | 15-40 | 10-35 | 50-100 | 10-25 | 2.5-4.2 |
| Substitutional Defects | Supported Metals | 10-30 | 8-28 | 80-150 | 8-20 | 1.8-3.5 |
| Interstitial Defects | Zeolites | 5-25 | 5-20 | 100-200 | 5-15 | 1.2-2.8 |
| Grain Boundaries | Carbon-based | 20-45 | 15-40 | 30-80 | 12-30 | 3.0-5.5 |